3-(Triethoxysilyl)propyl methacrylate

Catalog No.
S584142
CAS No.
21142-29-0
M.F
C13H26O5Si
M. Wt
290.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Triethoxysilyl)propyl methacrylate

CAS Number

21142-29-0

Product Name

3-(Triethoxysilyl)propyl methacrylate

IUPAC Name

3-triethoxysilylpropyl 2-methylprop-2-enoate

Molecular Formula

C13H26O5Si

Molecular Weight

290.43 g/mol

InChI

InChI=1S/C13H26O5Si/c1-6-16-19(17-7-2,18-8-3)11-9-10-15-13(14)12(4)5/h4,6-11H2,1-3,5H3

InChI Key

URDOJQUSEUXVRP-UHFFFAOYSA-N

SMILES

CCO[Si](CCCOC(=O)C(=C)C)(OCC)OCC

Synonyms

3-methacryloyloxypropyl-trimethoxysilane, gamma-MAPS, gamma-methacryloxypropyltrimethoxysilane, gamma-MPTS, Kerr Ceramic Primer, KH 570, KH-570, MAOPTMS, methacryloxypropyltrimethoxysilane, Silanit, Silicoup adhesion primer, Silicoup silane coupling agents, Siliseal

Canonical SMILES

CCO[Si](CCCOC(=O)C(=C)C)(OCC)OCC

TEPM as a Coupling Agent

One of the primary applications of TEPM in scientific research is as a coupling agent []. TEPM can form covalent bonds with both organic polymers (through the methacrylate group) and inorganic substrates (through the triethoxysilyl group) []. This ability bridges the gap between organic and inorganic materials, improving adhesion, compatibility, and overall performance in composite materials []. For instance, TEPM can be used to modify the surface of silica nanoparticles, making them compatible with organic polymer matrices in nanocomposites.

TEPM in the Synthesis of Hybrid Materials

TEPM can be co-polymerized with various monomers to create hybrid organic-inorganic materials []. The methacrylate group allows TEPM to participate in polymerization reactions, while the triethoxysilyl group introduces inorganic functionalities into the final polymer structure []. These hybrid materials often exhibit superior properties compared to their purely organic or inorganic counterparts. For example, TEPM-based hybrid materials can demonstrate enhanced mechanical strength, thermal stability, and flame retardancy.

3-(Triethoxysilyl)propyl methacrylate is a silane coupling agent that combines the properties of methacrylate with triethoxysilane functionality. This compound has the molecular formula C₁₃H₂₆O₅Si and a molecular weight of approximately 290.43 g/mol. It is typically encountered as a clear to straw-colored liquid with a mild odor . The presence of both methacrylate and silane groups allows this compound to participate in various

TMSPMA's mechanism of action depends on the specific application. Here are two key examples:

  • Surface modification

    In applications like in situ hybridization or attaching cells to glass slides, TMSPMA acts as a linker molecule. The triethoxysilyl group covalently bonds with the hydroxyl groups on the glass surface, while the methacrylate group allows for subsequent attachment of biomolecules or polymers through polymerization reactions [].

  • Formation of hybrid materials

    During the preparation of organic-inorganic hybrid materials, TMSPMA covalently links organic polymer chains with inorganic fillers like silica nanoparticles. This creates a composite material with superior properties, such as enhanced mechanical strength, thermal stability, and improved barrier properties.

The chemical behavior of 3-(triethoxysilyl)propyl methacrylate is primarily characterized by its ability to undergo radical polymerization due to the methacrylate group. When subjected to radical initiators, it can form polymers that incorporate silane functionalities, which can enhance adhesion properties and improve compatibility between organic and inorganic materials . Additionally, the triethoxysilane moiety can hydrolyze in the presence of moisture, leading to the formation of silanol groups that can further react with various substrates, promoting cross-linking and network formation in polymer matrices .

The synthesis of 3-(triethoxysilyl)propyl methacrylate typically involves the reaction of methacrylic acid with triethoxysilane. This process can be catalyzed by acid or base catalysts to promote esterification. The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product. Alternative methods include the use of microwave-assisted synthesis or solvent-free conditions to enhance efficiency and reduce environmental impact .

3-(Triethoxysilyl)propyl methacrylate finds applications across various fields:

  • Adhesives and Sealants: Its silane functionality enhances adhesion between inorganic substrates (like glass or metals) and organic polymers.
  • Coatings: Used in formulations for protective coatings that require durability and resistance to environmental factors.
  • Composite Materials: Acts as a coupling agent in composite materials to improve interfacial bonding between different phases.
  • Biomedical Devices: Potential use in drug delivery systems due to its ability to form biocompatible networks .

Interaction studies involving 3-(triethoxysilyl)propyl methacrylate often focus on its compatibility with various polymers and inorganic materials. Research indicates that incorporating this compound into polymer matrices can significantly improve mechanical properties and thermal stability. Moreover, studies have shown that its hydrolyzed forms can bond effectively with silica surfaces, enhancing the performance of silica-filled rubber compounds .

Several compounds share structural similarities with 3-(triethoxysilyl)propyl methacrylate, including:

  • 3-(Trimethoxysilyl)propyl methacrylate: Similar in structure but utilizes trimethoxy rather than triethoxy groups. This compound exhibits similar reactivity but may differ in hydrolysis behavior due to the presence of fewer ethoxy groups.
  • Gamma-methacryloxypropyltrimethoxysilane: Contains a methacryloxy group linked to trimethoxysilane; used extensively in adhesive applications.
  • Vinyltriethoxysilane: A vinyl functionalized silane that provides different reactivity patterns compared to the methacrylate group.

Comparison Table

CompoundFunctional GroupsUnique Properties
3-(Triethoxysilyl)propyl methacrylateMethacrylate + TriethoxysilaneExcellent adhesion properties; suitable for polymers
3-(Trimethoxysilyl)propyl methacrylateMethacrylate + TrimethoxysilaneMore reactive but less hydrophilic than triethoxy
Gamma-methacryloxypropyltrimethoxysilaneMethacryloxy + TrimethoxysilaneStrong adhesion; used in coatings
VinyltriethoxysilaneVinyl + TriethoxysilaneDifferent reactivity; used for cross-linking

Physical Description

Liquid

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 28 of 31 companies (only ~ 9.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

21142-29-0

Wikipedia

3-(Triethoxysilyl)propyl methacrylate

General Manufacturing Information

Adhesive manufacturing
Paint and coating manufacturing
Plastics product manufacturing
2-Propenoic acid, 2-methyl-, 3-(triethoxysilyl)propyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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